molecular formula C19H27NO12 B15286980 4-(2-Nitroethyl)phenyl primeveroside

4-(2-Nitroethyl)phenyl primeveroside

Cat. No.: B15286980
M. Wt: 461.4 g/mol
InChI Key: ZHVLPKFAODFQST-UHFFFAOYSA-N
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Description

4-(2-Nitroethyl)phenyl primeveroside is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. Phenolic glycosides are known for their diverse biological activities and are found in various plants .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethyl)phenyl primeveroside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkylated or acylated phenolic compounds .

Scientific Research Applications

4-(2-Nitroethyl)phenyl primeveroside has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the behavior of phenolic glycosides.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 4-(2-Nitroethyl)phenyl primeveroside involves its interaction with various molecular targets and pathways. The phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the glycosyl moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroethyl)phenyl primeveroside is unique due to its specific nitroethyl substitution on the phenolic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H27NO12

Molecular Weight

461.4 g/mol

IUPAC Name

2-[4-(2-nitroethyl)phenoxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2

InChI Key

ZHVLPKFAODFQST-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O

melting_point

125 °C

physical_description

Solid

Origin of Product

United States

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